CNX-2006

Content Navigation

Product Name

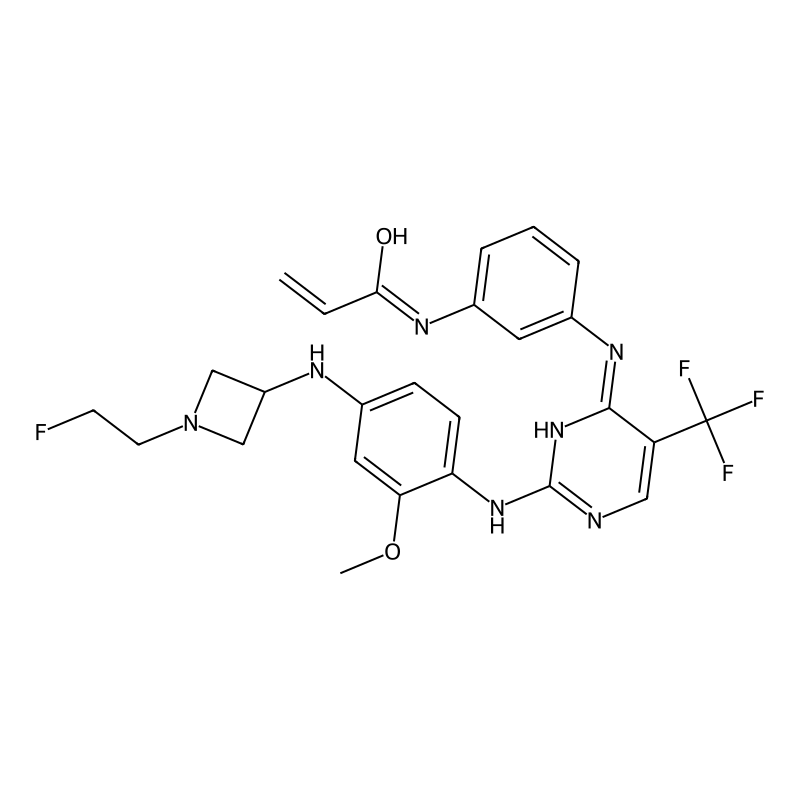

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Properties and Mechanism of Action

The table below summarizes the key biochemical characteristics of CNX-2006.

| Property | Description |

|---|---|

| Mechanism | Irreversible, covalent binding [1] [2] |

| Primary Target | Mutant EGFR (including activating mutations L858R, exon 19 deletions, and resistance mutation T790M) [3] [1] [2] |

| Key Selectivity | Spares wild-type EGFR [4] [2] |

| Reported Potency (IC₅₀) | < 20 nM for mutant EGFR [3] [1] |

This compound is structurally related to the clinical compound rociletinib (CO-1686) and acts as a covalent inhibitor by binding to the conserved Cys797 residue within the kinase domain of EGFR [5] [2]. Its primary advantage is high selectivity for mutant forms of EGFR over the wild-type receptor, which was a major limitation of earlier-generation inhibitors [4] [2].

Biological Activity and Potency Data

This compound demonstrates potent activity across various in vitro and in vivo models. The following table consolidates the key experimental findings.

| Assay Type | Model / Cell Line | Key Finding | Reference |

|---|---|---|---|

| In Vitro Kinase Assay | Recombinant EGFR kinases | High selectivity for mutant EGFR (L858R/T790M) over wild-type [2]. | |

| Cell Proliferation (GI₅₀) | NCI-H1975 (L858R/T790M) | 3 - 72 nM [2] | |

| PC9GR4 (Del19/T790M) | ~61 nM (phosphorylation IC₅₀) [2] | ||

| HCC827 (Del19) | 55 - 104 nM (phosphorylation IC₅₀) [2] | ||

| In Vivo Efficacy | NCI-H1975 xenograft in nude mice | Tumor growth reduction at 25 mg/kg (i.p.) [3] [1] [6] | |

| Activity on Rare Mutations | Engineered Cell Lines | Potent against G719S, L861Q, T854A; inactive against exon 20 insertions [6] [2] |

In addition to the data in the table:

- This compound effectively induces apoptosis in NCI-H1975 cells, as evidenced by increased Annexin V staining and loss of mitochondrial membrane potential [2].

- It retains potency against a range of rare EGFR mutations, though it shows no activity against the exon 20 insertion mutation (H773-V774insH) [6] [2].

Detailed Experimental Protocols

To help you replicate or understand the key studies, here are the methodologies cited in the research.

1. Growth Inhibition Assay [5] [2]

- Cell Seeding: Plate human EGFR-mutant lung adenocarcinoma cells (e.g., 3 × 10³ cells/well) in 96-well plates with RPMI-1640 medium supplemented with 10% FBS.

- Drug Treatment: After 24 hours, add serial dilutions of this compound and incubate for an additional 72 hours.

- Viability Measurement: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate plates at 37°C for 2-4 hours and measure the absorbance at 450 nm.

- Data Analysis: Calculate percent growth relative to DMSO-treated control wells. Perform experiments in triplicate.

2. Immunoblotting for EGFR Signaling [1] [5]

- Cell Treatment: Treat cells (e.g., HCC827, NCI-H1975) with various concentrations of this compound for a defined period (typically 2-6 hours).

- Cell Lysis: Rinse cells with PBS and lyse using NP-40 or SDS lysis buffer.

- Protein Analysis: Separate 20 μg of total protein by SDS-PAGE and transfer to a PVDF membrane.

- Antibody Probing: Block membrane and incubate overnight with primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK). Use anti-total protein and GAPDH/β-actin antibodies as loading controls.

- Detection: Use HRP-conjugated secondary antibodies and chemiluminescence substrate for detection.

3. In Vivo Xenograft Study [3] [1] [6]

- Animal Model: Use nude mice bearing subcutaneous NCI-H1975 tumors (harboring EGFR L858R/T790M).

- Formulation: Prepare this compound in 5% DMSO, 15% Solutol HS-15, and 80% PBS.

- Dosage and Administration: Administer 25 mg/kg via intraperitoneal (i.p.) injection.

- Endpoint: Monitor tumor volume over time to assess efficacy.

Mechanisms of Acquired Resistance

Research using this compound has revealed novel resistance mechanisms to third-generation EGFR inhibitors. The following diagram illustrates two key pathways identified.

Two primary resistance mechanisms to this compound have been characterized [5] [4] [2]:

- Oncogene Swap: Some resistant cells exhibit a complete shift from EGFR to MET amplification for survival, simultaneously losing the original amplified EGFR mutant allele. In these cases, resistance can be overcome with MET inhibitors alone [5].

- NF-κB Pathway Activation: Resistant cells can activate the NF-κB pathway, which replaces oncogenic EGFR signaling. These cells become dependent on NF-κB for survival and show increased sensitivity to its pharmacological inhibition [4] [2].

Application in Research

For researchers, this compound serves as a critical tool compound for:

- Studying Resistance Mechanisms: Preclinically modeling how cancer cells bypass highly specific EGFR inhibition [5] [2].

- Developing Combination Therapies: Informing rational drug combinations, such as with MET or NF-κB pathway inhibitors, to prevent or overcome resistance [5] [4].

- Understanding Selectivity: Providing a benchmark for mutant-selective EGFR inhibition, helping guide the design of safer, next-generation therapeutics [2].

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. NF-κB drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]

- 3. - CNX | EGFR | TargetMol 2006 [targetmol.com]

- 4. Cancer Cells NF-κB Pathway to Subvert 3rd Gen EGFR ... [bellbrooklabs.com]

- 5. Oncogene swap as a novel mechanism of acquired ... [pmc.ncbi.nlm.nih.gov]

- 6. - CNX | EGFR inhibitor | CAS 1375465-09-0 | Buy 2006 from... CNX 2006 [invivochem.com]

CNX-2006 EGFR inhibitor discovery

Experimental Data & Protocols

The following tables summarize key experimental findings and methodologies from preclinical studies on CNX-2006.

Table 2: In Vitro Efficacy in Cell-Based Assays

| Assay Type | Cell Lines / Models | Key Findings | Reference Protocol |

|---|---|---|---|

| Cell Growth Inhibition (GI50) | NCI-H1975 (L858R/T790M), PC9GR4 (T790M pos.) | GI50 values in the low nanomolar range (3-61 nM) [1] [2]. | Cells treated with drugs in standard growth inhibition assays [3] [4]. |

| EGFR Phosphorylation Inhibition | HCC827, PC9, NCI-H1975 | IC50 of 46-104 nM after 2-hour treatment [1] [2]. | Cells treated with inhibitor for 1-6 hours; lysates analyzed by immunoblotting [5] [4]. |

| Activity Against Rare Mutations | Engineered cells with G719S, L861Q, T854A, exon 19 ins. | Showed activity against most rare mutants, but not exon 20 insertion (H773-V774HVdup) [5] [1]. | Mutant EGFRs transiently transfected into 293 cells; inhibition analyzed via immunoblotting [3]. |

| Apoptosis Induction | NCI-H1975 | ~16% apoptosis induction after 24-hour treatment [1]. | Measured by Annexin V staining and reduction in mitochondrial membrane potential [1]. |

| 3D Tumor Spheroid Reduction | NCI-H1975 | ~40% reduction in spheroid volume after 96-hour treatment with 1 μM this compound [1]. | Tumor spheres derived from H1975 cells treated and volume measured [5]. |

Table 3: In Vivo Efficacy

| Model | Formulation & Dosage | Administration | Key Outcome |

|---|---|---|---|

| H1975 Xenograft (EGFR L858R/T790M) | 25 mg/kg in 5% DMSO, 15% Solutol HS15, 85% PBS [3] | Intraperitoneal (i.p.) [3] [6] | Effective tumor growth inhibition [3] [6] [4]. |

Mechanism of Action and Resistance

This compound is a structural analog of CO-1686 (rociletinib) [1] [6] [2]. Its mechanism and emerging resistance pathways can be visualized as follows:

This compound mechanism and resistance pathways.

- Irreversible Binding: this compound covalently binds to the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [2].

- Downstream Signaling: Effective inhibition blocks key downstream signaling pathways, including MAPK and PI3K/AKT, resulting in cell growth arrest and apoptosis in mutant EGFR-dependent NSCLC cells [1].

- Resistance Mechanism: A primary identified mechanism of acquired resistance to this compound is activation of the NF-κB signaling pathway, which can replace the oncogenic EGFR signaling. Resistant cells also show features of epithelial-mesenchymal transition (EMT) and increased expression of MMP9 [1] [3] [2].

Meaning and Implications

This compound represents a significant proof-of-concept in the evolution of EGFR TKIs. Its mutant-selective profile was designed to improve efficacy against T790M-mediated resistance while minimizing dose-limiting toxicities (like skin rash and diarrhea) associated with wild-type EGFR inhibition [7] [8].

The discovery that NF-κB activation can drive resistance to a potent mutant-selective TKI highlighted a potential bypass track signaling mechanism. This suggests that combining future mutant-selective EGFR inhibitors with NF-κB pathway inhibitors could be a promising therapeutic strategy to delay or overcome resistance [1] [2] [9].

References

- 1. NF-κB drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB drives acquired resistance to a novel mutant- ... [oncotarget.com]

- 3. - CNX | 2006 | TargetMol EGFR [targetmol.com]

- 4. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. This compound | EGFR Inhibitor [medchemexpress.com]

- 6. - CNX | 2006 | CAS 1375465-09-0 | Buy EGFR from... inhibitor CNX 2006 [invivochem.com]

- 7. Discovery of a mutant-selective covalent inhibitor of EGFR ... [pmc.ncbi.nlm.nih.gov]

- 8. Insights into fourth generation selective inhibitors of (C797S) EGFR ... [pubs.rsc.org]

- 9. NF-κB drives acquired resistance to a novel mutant ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical & Biochemical Profile of CNX-2006

The table below summarizes the fundamental characteristics and activity data for CNX-2006.

| Property | Specification |

|---|---|

| CAS Number | 1375465-09-0 [1] [2] |

| Molecular Formula | C₂₆H₂₇F₄N₇O₂ [1] [2] |

| Molecular Weight | 545.53 g/mol [1] [2] |

| Description | Novel irreversible mutant-selective EGFR inhibitor [1] |

| Primary Target (IC₅₀) | EGFR mutant isoforms: < 20 nM [1] |

| Key Mutations Targeted | T790M, L858R/T790M, G719S, L861Q [2] |

| Selectivity | Very weak inhibition of wild-type EGFR [1] [2] |

Biological Activity & Experimental Data

The following table details the key experimental findings and protocols from pre-clinical studies.

| Aspect | Findings & Protocols |

|---|

| In Vitro Activity | • Potently suppresses growth of EGFR-T790M cells (up to 1000x selectivity over EGFR-WT) [2]. • Inhibits EGFR phosphorylation in T790M mutant cells at IC₅₀ < 20 nM after 1-hour exposure [2]. • Reduces volume of tumor spheres formed from H1975 cells [2]. | | In Vivo Efficacy | • Shows efficacy in H1975 (EGFR L858R/T790M) xenograft models in nude mice [1] [2]. | | Resistance Modeling | • In vitro models show chronic, escalating exposure does not promote T790M-mediated resistance in PC-9 or HCC827 cells [2]. • Resistant cells (HCC827CNXR) can exhibit MET amplification; some subclones experience "oncogene swap" where EGFR mutant allele is lost and MET becomes primary driver [3]. | | Key Experimental Protocols | | | Growth Inhibition Assay [1] [2] | Human EGFR mutant lung adenocarcinoma cell lines are treated with drugs in standard growth inhibition assays. Cell viability is often measured using colorimetric methods like Cell Counting Kit-8 after 72 hours of drug exposure. | | Western Blot Analysis [1] | Cells (with endogenous or transfected mutant EGFRs) are treated with inhibitors for 6 hours. Lysates are then analyzed via immunoblotting to assess inhibition of EGFR phosphorylation and downstream signaling pathways. | | In Vivo Dosing [1] | Model: Nude mice with H1975 xenografts. Formulation: 5% DMSO, 15% Solutol HS15 in PBS. Dosage & Route: 25 mg/kg, administered intraperitoneally (i.p.). |

Mechanism and Resistance Pathways

This diagram illustrates the mechanism of action of this compound and a key resistance pathway identified in research.

This compound covalently binds to Cys797 in the kinase domain of mutant EGFR, blocking oncogenic signaling and leading to tumor cell death [4] [1]. A key finding from resistance studies is "oncogene swap," where cancer cells, under drug pressure, lose the amplified mutant EGFR allele and acquire MET amplification as a new primary driver, making them sensitive to MET inhibitors alone [3].

Research Implications

This compound represents the class of third-generation EGFR inhibitors designed to overcome T790M-mediated resistance. Its high selectivity may improve the therapeutic window by reducing toxicity against wild-type EGFR [4]. The phenomenon of oncogene swap to MET highlights that resistance can involve complete dependency shifts, suggesting the need for repeated biomarker testing and combination therapy strategies [3].

References

Compound Profile and Mechanism of Action

CNX-2006 is structurally related to the investigational drug CO-1686 (rociletinib) and functions as an irreversible EGFR inhibitor [1] [2]. It was designed to covalently bind to the cysteine residue at position 797 (Cys797) within the kinase domain of EGFR [1]. Its key characteristic is high selectivity for mutant forms of EGFR (including sensitizing mutations L858R, exon 19 deletions, and the resistance mutation T790M) over the wild-type (WT) receptor [1] [3].

- Target Kinase Selectivity: In a panel of 62 recombinant kinases, 1 µM this compound achieved >50% inhibition of 11 kinases [1]. The table below summarizes its primary kinase targets.

| Kinase Target | Inhibition at 1 µM this compound (Approximate) | Key Context |

|---|---|---|

| EGFR-L858R/T790M | ~96% | Primary target; high potency [1] |

| WT-EGFR | >50% | Significant inhibition only at much higher concentrations than for mutant EGFR [1] [3] |

| ErbB2, ErbB4, BLK | >50% | Kinases with analogous cysteine residues [1] |

| Chk2 | >50% | Cell cycle checkpoint kinase; an exception among the primarily EGFR-related targets [1] |

Preclinical Efficacy and Selectivity Data

The antitumor activity of this compound was evaluated across a panel of NSCLC cell lines and in vivo mouse models [1].

- In Vitro Antiproliferative Activity: The following table shows the growth inhibition (GI50) of this compound compared to other TKIs in selected cell lines [1].

| Cell Line | EGFR Status | This compound GI50 (nM) | CO-1686 GI50 (nM) | Gefitinib GI50 (nM) |

|---|---|---|---|---|

| PC9GR4 | Exon 19 del/T790M | 61 | 69 | 11,900 |

| NCI-H1975 | L858R/T790M | 46 | 51 | 12,000 |

| PC9DR1 | T790M (amplified) | 8 | 14 | 2,300 |

| HCC-827 | Exon 19 del | 55 | 98 | 8 |

| A549 | WT / KRAS Mutant | 2,700 | 1,200 | 8,000 |

- In Vivo Efficacy: In a mouse xenograft model using NCI-H1975 cells (L858R/T790M), this compound administration (dose not specified in search results) caused a drastic reduction in tumor growth. Tumor regression was sustained during treatment, and rapid regrowth occurred after drug withdrawal, confirming target dependency [3].

- Induction of Apoptosis: In NCI-H1975 cells, this compound treatment induced mitochondrial depolarization and Annexin V staining, demonstrating that its mechanism of growth inhibition includes the induction of apoptosis [1].

Acquired Resistance to this compound

A key finding from the research was the identification of NF-κB pathway activation as a primary mechanism of acquired resistance to this compound [1] [3].

- Resistance Model: this compound-resistant cell lines (e.g., derived from NCI-H1975) were developed by continuous exposure to increasing doses of the drug. These cells showed a 60-fold decrease in drug sensitivity but no secondary mutations in EGFR, KRAS, or BRAF [3].

- Central Role of NF-κB: Kinase activity profiling revealed that 17 of 24 significantly altered kinases in resistant cells were linked to the NF-κB pathway [3]. Resistant cells exhibited overexpression and constitutive activation of NF-κB1 (p105/p50), which replaced oncogenic EGFR signaling for survival. Genetic or pharmacological inhibition of NF-κB selectively reduced the viability of resistant cells [1] [3].

The diagram below illustrates the transition from drug sensitivity to NF-κB-driven resistance.

NF-κB activation drives acquired resistance to this compound, replacing mutant EGFR signaling to promote cell survival [1] [3].

Key Experimental Protocols

The core methodologies from the cited studies are summarized below [1].

- In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on EGFR phosphorylation.

- Procedure:

- Treat NSCLC cell lines (e.g., NCI-H1975, PC9, HCC-827) with a concentration range of this compound for 2 hours.

- Lyse cells and extract proteins.

- Perform Western blot analysis using specific anti-phospho-EGFR (Tyr1068) and total EGFR antibodies.

- Quantify band intensity and calculate IC50 values.

- Kinase Selectivity Profiling (HotSpot Assay)

- Objective: To evaluate the selectivity of this compound across a broad panel of kinases.

- Procedure:

- Incubate 62 recombinant protein kinases with 1 µM this compound.

- Measure residual kinase activity using a radiometric assay that quantifies the incorporation of γ-33P-ATP into a substrate.

- Define significant inhibition as >50% reduction in activity compared to a DMSO control.

- Generation of this compound-Resistant Cells

- Objective: To create a model for studying acquired resistance.

- Procedure:

- Culture a this compound-sensitive cell line (e.g., NCI-H1975) and continuously expose it to increasing concentrations of this compound over several months.

- Maintain cells in a concentration that initially causes ~50% growth inhibition.

- Confirm resistance by comparing the GI50 of the resistant line to the parental line.

- Analysis of NF-κB Pathway Activation

- Objective: To identify and confirm the mechanism of acquired resistance.

- Procedure:

- Kinase Substrate Peptide Array: Analyze lysates from resistant and parental cells to profile the activity of multiple kinases.

- Western Blot: Assess protein expression and phosphorylation of NF-κB pathway components (e.g., p105, p50, p65, IκBα).

- Genetic Knockdown: Transfect resistant cells with siRNA targeting NF-κB1 (p105/p50) and measure cell viability 72-96 hours later.

- Pharmacologic Inhibition: Treat resistant cells with NF-κB pathway inhibitors (e.g., BAY11-7082) alone and in combination with this compound to assess synergistic effects on viability.

Research Implications and Future Directions

The preclinical data on this compound provides a critical proof-of-concept for mutant-selective EGFR inhibition. The finding that NF-κB activation can bypass this potent and selective inhibition reveals a key adaptive resistance mechanism in NSCLC [1] [3]. This suggests that for patients who develop resistance to third-generation EGFR TKIs, co-inhibition of the NF-κB pathway could be a promising therapeutic strategy. The synergism observed between this compound and NF-κB pathway inhibitors in resistant cell models provides a strong rationale for exploring such combination therapies [3].

It is important to note that this compound appears to have remained a preclinical tool compound. The related drug, osimertinib (AZD9291), successfully progressed through clinical development and is now a standard of care, likely addressing the same clinical need [4] [5]. However, the mechanistic insights from this compound research remain highly valuable for understanding and overcoming resistance to this class of drugs.

References

- 1. NF-κB drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB drives acquired resistance to a novel mutant -selective EGFR... [oncotarget.com]

- 3. Cancer Cells NF-κB Pathway to Subvert 3rd Gen EGFR ... [bellbrooklabs.com]

- 4. Update on recent preclinical and clinical studies of T790M ... [pmc.ncbi.nlm.nih.gov]

- 5. Update on recent preclinical and clinical studies of... [jbiomedsci.biomedcentral.com]

CNX-2006: Mechanism and NF-κB Resistance

To visualize the core mechanism of CNX-2006 and the identified resistance pathway, review the following diagrams.

Diagram 1: this compound selectively inhibits mutant EGFR signaling, inducing apoptosis [1] [2] [3].

Diagram 2: NF-κB activation drives acquired resistance to this compound [1] [2] [3].

Quantitative Efficacy and Selectivity

This compound shows high potency against EGFR-T790M mutant cells with minimal effect on wild-type EGFR [2] [3].

Table 1: this compound Inhibits EGFR Phosphorylation (2-hour treatment IC₅₀) [2] [3]

| Cell Model | EGFR Mutation Status | This compound IC₅₀ (nM) |

|---|---|---|

| PC9 | Exon 19 deletion (Activating) | 55 - 104 |

| HCC-827 | Exon 19 deletion (Activating) | 55 - 104 |

| NCI-H1975 | L858R/T790M | ~46 |

| PC9GR4 | Exon 19 del/T790M | ~61 |

Table 2: Anti-proliferative Activity (GI₅₀) in NSCLC Cell Lines [3]

| Cell Line | EGFR Status | This compound GI₅₀ (μM) | Gefitinib GI₅₀ (μM) |

|---|---|---|---|

| PC9DR1 | T790M (amplified) | ~0.003 | ~0.87 |

| A549 | Wild-type | 2.7 | 8.0 |

| NCI-H1975 | L858R/T790M | Data not shown in excerpt | Data not shown in excerpt |

Experimental Evidence and Protocols

Key experiments from the research validate this compound's activity and the NF-κB resistance role.

Kinase Assay for Selectivity [2] [3]: The selectivity of this compound was tested against a panel of 62 recombinant protein kinases using a radiometric assay. A concentration of 1 μM this compound inhibited EGFR-L858R/T790M by ~96%, with only 10 other kinases showing >50% inhibition.

Cell-Based Phosphorylation Assay [2] [3]: NSCLC cell lines were treated with serial dilutions of this compound for 2 hours. Cell lysates were then analyzed by western blot using phospho-specific EGFR antibodies to determine the IC₅₀ for EGFR phosphorylation inhibition.

Apoptosis Assay [3]: NCI-H1975 cells were treated with this compound for 24 hours. Apoptosis was measured using Annexin V staining (to detect loss of membrane integrity) and DiOC6 staining (to measure reduction in mitochondrial membrane potential), showing ~16% induction of apoptosis.

NF-κB Role Validation [1] [2] [3]: In this compound-resistant cells, genetic (e.g., siRNA) or pharmacologic inhibition of NF-κB was sufficient to reduce cell viability. This demonstrates that resistant cells become dependent on the NF-κB pathway for survival.

Research Implications and Future Directions

The finding that NF-κB activation can replace oncogenic EGFR signaling provides a crucial insight for developing sequential therapies [1] [2]. Combining NF-κB pathway inhibitors with mutant-selective EGFR-TKIs is a promising therapeutic strategy for patients who develop resistance.

References

CNX-2006 selective inhibition vs wild-type EGFR

Mechanism of Action and Selectivity

CNX-2006 is a novel, irreversible EGFR inhibitor that forms a covalent bond with the Cys797 residue in the EGFR kinase domain. It was specifically designed to be mutant-selective, potently inhibiting EGFR with activating mutations (like L858R, exon 19 deletions) and the secondary T790M mutation, while largely sparing the wild-type (WT) EGFR [1] [2] [3].

The diagram below illustrates the core mechanism of action and the primary resistance pathways identified in the search results.

Quantitative Data on Selectivity and Efficacy

The selectivity of this compound is demonstrated through its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values across various EGFR contexts.

Table 1: Biochemical and Cellular Potency (IC50) of this compound [1] [2] [4]

| EGFR Context | Cell Line / Assay | Approximate IC50 (nM) | Key Finding |

|---|---|---|---|

| Activating Mutant (L858R) | HCC827 | 55 - 104 | Potent inhibition of signaling. |

| T790M Mutant | NCI-H1975 (L858R/T790M) | ~46 | Highly potent inhibition at low nanomolar concentrations. |

| T790M Mutant | PC9GR4 (Del19/T790M) | ~61 | Highly potent inhibition at low nanomolar concentrations. |

| Wild-Type | Various | >1000 | Significant selectivity (10-fold+) over wild-type EGFR. |

Table 2: Anti-Proliferative Activity (GI50) in NSCLC Cell Lines [1]

| EGFR Status | Cell Line Example | This compound GI50 (μM) | Gefitinib GI50 (μM) | Selectivity Fold-Change |

|---|---|---|---|---|

| Mutant (T790M) | PC9DR1 | 0.003 - 0.072 | 0.8 - 8.7 | Up to 290x more potent than Gefitinib |

| Wild-Type | A549 | 2.7 | 8.0 | ~3x more potent, but high nanomolar range |

Experimental Models of Acquired Resistance

Prolonged this compound treatment can lead to acquired resistance. Key resistance mechanisms identified in preclinical models include NF-κB pathway activation and MET amplification, sometimes accompanied by loss of the original mutant EGFR allele ("oncogene swap") [1] [5].

Table 3: Characterized Resistance Mechanisms to this compound

| Resistance Mechanism | Experimental Model | Key Molecular Features | Potential Therapeutic Strategy |

|---|

| NF-κB Pathway Activation [1] | Isogenic NCI-H1975 resistant cells | • No secondary EGFR mutations • Constitutive NF-κB activation • Signs of EMT | Combination with NF-κB pathway inhibitors | | MET Amplification [5] | Resistant HCC827EPR subclones | • Two distinct patterns:

- Retained T790M with MET amp (bypass)

- Loss of T790M, MET amp ("oncogene swap") | Combination with MET-TKI or MET-TKI alone |

Key Experimental Protocols

The following methodologies are critical for evaluating this compound activity and resistance mechanisms.

Growth Inhibition and Cell Viability Assays (GI50)

- Purpose: To determine the compound's anti-proliferative effect.

- Typical Protocol:

- Seed human NSCLC cell lines (e.g., PC9, HCC827, NCI-H1975) in 96-well plates (~3,000 cells/well) [1] [5].

- After 24 hours, add this compound over a range of concentrations (e.g., 1 nM to 10 μM) [1].

- Incubate for 72 hours.

- Measure cell viability using a colorimetric assay like Cell Counting Kit-8 (CCK-8) [5].

- Calculate GI50 values relative to DMSO-treated control cells [1].

Immunoblotting (Western Blot) for Signaling Inhibition

- Purpose: To assess the inhibition of EGFR phosphorylation and downstream pathways.

- Typical Protocol:

- Culture cells until subconfluency and treat with this compound (e.g., at IC50 or multiple concentrations) for a defined period (e.g., 2-6 hours) [1] [2].

- Rinse cells with PBS and lyse using SDS or NP-40 buffer [1] [5].

- Resolve ~20 μg of total protein by SDS-PAGE and transfer to a PVDF membrane [5].

- Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, p-ERK, and a loading control (e.g., GAPDH, actin) [1] [5].

- This compound efficacy is confirmed by a strong reduction in p-EGFR and its downstream signals in mutant, but not wild-type, cells [1] [3].

In Vivo Efficacy Studies

- Purpose: To evaluate the compound's efficacy and selectivity in a live model.

- Typical Protocol:

- Establish xenografts by subcutaneously injecting mutant EGFR cancer cells (e.g., NCI-H1975) into immunocompromised mice [1] [2].

- Once tumors reach a predetermined volume, randomize mice into treatment and control groups.

- Administer this compound via intraperitoneal (i.p.) injection at a typical dose of 25 mg/kg [2] [4].

- Monitor tumor volume and body weight regularly.

- Results typically show significant tumor regression in this compound treated groups compared to controls, with minimal impact on mouse body weight, indicating selectivity [1] [3].

References

- 1. NF-κB drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Cancer Cells NF-κB Pathway to Subvert 3rd Gen EGFR ... [bellbrooklabs.com]

- 4. This compound | EGFR Inhibitor [medchemexpress.com]

- 5. Oncogene swap as a novel mechanism of acquired ... [pmc.ncbi.nlm.nih.gov]

Application Notes & Experimental Protocols for CNX-2006

Introduction CNX-2006 is a covalent, irreversible, and mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor with potential antitumor activity. It is structurally similar to the clinical candidate CO-1686 (Rociletinib). Its potency is particularly notable against the EGFR T790M mutation, a common cause of resistance to first-generation EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) [1]. The following protocols are compiled from data provided by a commercial supplier, which cites original research [1].

Biological Activity Summary

This compound demonstrates high potency and selectivity for mutant forms of EGFR. The table below summarizes key quantitative data from in vitro studies [1].

Table 1: Summary of this compound In Vitro Biological Activity

| Assay Target | Description | Result (IC₅₀) | Cell Line / Context |

|---|---|---|---|

| Enzyme Activity | EGFR T790M inhibition | 20 nM | Biochemical Assay |

| Enzyme Activity | EGFR L858R/T790M inhibition | IC₅₀ < 20 nM | Cell-based (1-hour drug exposure) |

| Cellular Efficacy | Growth suppression | Up to 1000x more potent vs. wild-type EGFR | EGFR-T790M mutant cells vs. wild-type |

| Tumor Sphere Assay | Reduction in tumor sphere volume | Significant reduction | H1975 cell-derived tumor spheres |

Detailed In Vitro Protocols

1. Enzyme Assay Protocol [1]

- Objective: To evaluate the direct inhibitory effect of this compound on mutant EGFR enzymes.

- Materials:

- Purified mutant EGFR enzymes.

- Appropriate reaction buffers and ATP.

- This compound dissolved in DMSO.

- Procedure:

- Prepare serial dilutions of this compound in DMSO.

- Incubate the mutant EGFR enzymes with the compound dilutions in the presence of ATP and substrate.

- After a standard incubation period, measure the remaining kinase activity using a suitable detection method (e.g., fluorescence, radioactivity).

- Calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

2. Cell-Based Growth Inhibition & Signaling Assay [1]

- Objective: To assess the inhibition of EGFR signaling and cell growth in human lung adenocarcinoma cell lines.

- Materials:

- Cell lines: 293 cells (for transfected mutants), H1975 (endogenously expresses EGFR L858R/T790M), and other relevant EGFR mutant lines.

- This compound stock solution in DMSO.

- Cell culture reagents and lysis buffers.

- Antibodies for immunoblotting (e.g., anti-phospho-EGFR, anti-total EGFR).

- Procedure:

- Culture cells under standard conditions.

- Treat cells with varying concentrations of this compound. The supplier's data indicates that inhibition can be observed after 6 hours of treatment for immunoblotting analysis.

- For growth inhibition assays, expose cells to the drug for a longer duration (e.g., 72-96 hours) and measure viability using standard assays (e.g., MTT, CellTiter-Glo).

- For signaling analysis, after 6 hours of inhibitor treatment, harvest the cells and extract proteins.

- Perform immunoblotting on the lysates to analyze the levels of phosphorylated and total EGFR.

3. Tumor Sphere Formation Assay [2] [1]

- Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer cells in a 3D culture model.

- Materials:

- H1975 cell line.

- Low-attachment plates.

- Serum-free medium supplemented with growth factors (e.g., B27, EGF, bFGF).

- Procedure:

- Seed H1975 cells in low-attachment plates with sphere-forming medium.

- Treat the cells with this compound.

- Culture the cells for several days, refreshing the medium and compound as needed.

- Measure the resulting tumor sphere volume or count the number of spheres formed. The cited data shows this compound greatly decreases the volume of these tumor spheres [1].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of this compound and the workflow for the key cell-based assay.

Diagram 1: this compound Inhibits Mutant EGFR Signaling This diagram outlines the simplified signaling pathway targeted by this compound, based on its known specificity [1].

Diagram 2: Cell-Based Assay Workflow This flowchart details the key steps for the cell-based growth inhibition and immunoblotting protocol [1].

Important Notes for Researchers

- Source Limitation: The information presented comes from a single commercial supplier's website [1] and not from a peer-reviewed primary publication. The original research articles cited by the supplier were not accessible in this search.

- Protocol Gaps: The provided protocols lack finer details commonly required for replication, such as specific buffer compositions, antibody catalog numbers, exact cell seeding densities, and the full methodology for the growth inhibition assays.

- Verification Required: It is strongly recommended that researchers consult the original literature (which could not be retrieved here) to validate these methods and obtain complete experimental details before beginning laboratory work.

References

Available Information on CNX-2006

The table below summarizes the key characteristics of CNX-2006 based on the identified preclinical study [1].

| Aspect | Description |

|---|---|

| Compound Name | This compound |

| Class | Novel irreversible EGFR tyrosine kinase inhibitor (TKI); structural analog of CO-1686 (Rociletinib) [1]. |

| Primary Target | Mutant EGFR (including activating mutations L858R, exon 19 deletions, and the resistance mutation T790M) [1]. |

| Key Characteristic | Mutant-selective, showing minimal inhibitory effect on wild-type EGFR at concentrations effective against mutant forms [1]. |

| Reported Assay Context | Evaluated across a panel of 23 NSCLC cell lines; activity expressed as GI50 (50% growth inhibition concentration), which ranged from 3 nM to 8000 nM [1]. |

| Mechanism | Covalently binds to Cys797 residue in the EGFR kinase domain [1]. |

Suggested Protocol Design for Growth Inhibition Assays

In the absence of a published protocol for this compound, you can adapt standard colorimetric assays commonly used in oncology research for compound screening. The cited study does not specify the exact method used but mentions the "GI50" value [1], which is a standard output of such assays.

A typical workflow is outlined below:

Detailed Methodology

The following steps provide a general framework for a growth inhibition assay, which can be tailored for this compound.

Cell Line Selection:

- Sensitive Lines: Use NSCLC cell lines harboring EGFR mutations against which this compound was designed to be active. The study specifically mentions:

- Control Lines: Include cell lines with wild-type EGFR to confirm the compound's mutant selectivity [1].

Cell Seeding and Pre-incubation:

- Harvest cells in the logarithmic growth phase.

- Seed cells into 96-well plates at a density optimized for each cell line (e.g., 3,000-10,000 cells per well) in full growth medium.

- Pre-incubate plates for 12-24 hours at 37°C and 5% CO₂ to allow cells to resume logarithmic growth.

Compound Treatment:

- Prepare a serial dilution of this compound in DMSO or culture medium. The study tested this compound across a range of concentrations (e.g., from low nanomolar to micromolar) to generate a full dose-response curve [1].

- Add the compound to the wells. Include a vehicle control (e.g., DMSO at the same concentration as in treated wells) and a blank control (medium only).

- Each concentration and control should be tested in multiple replicates (e.g., n=3-6).

Incubation Period:

- Incubate the treated plates for a predetermined period. The specific duration used in the this compound study is not stated, but 72 hours is a standard duration for such assays in the field.

Cell Viability Assessment:

- After incubation, measure cell viability or proliferation.

- While the specific assay used for this compound is not mentioned, common methods include:

- Follow the manufacturer's protocol for the chosen assay kit.

Data Analysis:

- Calculate the percentage of cell growth inhibition relative to the vehicle control.

- Plot the dose-response curve and use non-linear regression analysis to determine the GI50 value—the concentration that causes a 50% reduction in cell growth.

Important Considerations for Your Protocol

- Solvent and Controls: If this compound is reconstituted in DMSO, ensure the final DMSO concentration is consistent across all wells and is low enough (typically ≤0.1%) to be non-toxic to cells.

- Confirming Mechanism: To specifically link growth inhibition to on-target EGFR inhibition, your protocol could include parallel experiments to assess the inhibition of EGFR phosphorylation and its downstream signaling pathways (e.g., MAPK, AKT) via western blot, as performed in the source study [1].

References

CNX-2006 animal study administration

CNX-2006 Animal Study Protocol

The administration of this compound was investigated in a mouse model to evaluate its efficacy against tumors with the EGFR T790M resistance mutation and its selectivity profile [1].

Experimental Design and Workflow The diagram below summarizes the key components and workflow of the this compound animal study.

Key Findings The animal study demonstrated that this compound is a promising candidate for overcoming resistance to earlier-generation EGFR inhibitors [1].

- Efficacy: Administration of this compound caused a drastic reduction in the growth of subcutaneous tumors derived from cells carrying the activated EGFR T790M mutation.

- Selectivity: The compound selectively blocked the autophosphorylation of the activated EGFR T790M in the implanted tumor cells but had no visible effect on the wild-type EGFR receptor from lung tissue, confirming its targeted nature.

- Reversibility: Rapid tumor growth resumed after the drug was withdrawn, indicating the effect was dependent on continuous treatment.

In Vitro Resistance Model and NF-κB Pathway

Researchers also developed an in vitro acquired resistance model for this compound to investigate potential resistance mechanisms [1].

Experimental Workflow for In Vitro Resistance The process for generating and analyzing resistant cells is outlined below.

Key Findings on Resistance Mechanism Analysis of the this compound resistant cells revealed an alternative survival pathway driven by NF-κB [1], which is summarized in the table below:

| Finding | Description | Experimental Confirmation |

|---|---|---|

| Pathway Activation | Of 24 kinases with altered activity, 17 were linked to the NF-κB pathway. Resistant cells showed overexpression of NF-κB protein and phosphorylation of downstream targets. | Kinase substrate peptide array, Western Blot |

| Survival Dependency | Resistant cells became highly dependent on NF-κB for survival. Genetic knockdown resulted in only 1% viability in resistant cells vs. 60% in parental cells. | Genetic knockdown (e.g., siRNA) |

| Therapeutic Vulnerability | Resistant cells were 3- to 5-fold more sensitive to pharmacological inhibition of the NF-κB pathway. Combining this compound with NF-κB inhibitors decreased cell viability synergistically. | Drug combination studies |

Suggested Follow-up Experiments

To build on these findings, you could consider the following experimental approaches:

- Validating the Western Blot-based Antibody-Uptake Assay: A published protocol for a semi-quantitative western blot-based assay to monitor endocytosis of membrane proteins could be adapted to study EGFR trafficking and degradation in the context of this compound treatment and resistance [2]. This method uses biotinylated antibodies and streptavidin detection on western blots, which is less equipment-intensive than flow cytometry or confocal microscopy.

- Exploring Forward Genetic Screens: While more common in developmental biology, forward genetic screens in animal models like zebrafish could theoretically be used to unbiasedly identify novel genes that, when mutated, confer sensitivity or resistance to this compound [3].

Research Implications and Notes

The discovery of NF-κB pathway activation as a resistance mechanism to a third-generation EGFR inhibitor like this compound provides a potential therapeutic strategy to overcome resistance. The synergistic effect observed when combining this compound with NF-κB pathway inhibitors in vitro offers hope for combination therapies that could extend the efficacy of these targeted agents [1].

It is worth noting that while this data for this compound is promising, the broader field has seen osimertinib become the standard-of-care third-generation EGFR TKI in the clinic. The resistance mechanisms observed in various preclinical models can sometimes differ from those identified in patient samples [4].

References

- 1. Cancer Cells NF-κB Pathway to Subvert 3rd Gen EGFR ... [bellbrooklabs.com]

- 2. Monitoring endocytosis of integral membrane proteins ... [bio-protocol.org]

- 3. Translational relevance of forward genetic screens in animal ... [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Models for Acquired Resistance to Third- ... [pmc.ncbi.nlm.nih.gov]

CNX-2006: Key Properties and Solubility

The table below summarizes the fundamental characteristics and solubility profile of CNX-2006, which is critical for experimental planning [1] [2] [3].

| Property | Value / Description |

|---|---|

| Molecular Weight | 545.53 g/mol [1] [2] [3] |

| CAS Number | 1375465-09-0 [1] [2] [3] |

| Mechanism of Action | Irreversible, covalent, mutant-selective EGFR inhibitor [1] [2] [4] |

| Primary Target (IC₅₀) | mutant EGFR (including T790M) < 20 nM [1] [2] [4] |

| DMSO Solubility | ~100 mg/mL (~183.3 mM) [1] [2] |

| Ethanol Solubility | ~29 mg/mL (~53.1 mM) [1] [2] |

| Water Solubility | Insoluble [1] [2] |

Experimental Protocols for In Vitro Assays

The following protocols outline the standard methods used to evaluate the efficacy and mechanisms of this compound in preclinical studies [4].

Growth Inhibition and Cell Viability Assay

This protocol measures the anti-proliferative effects of this compound.

- Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR status (e.g., PC-9, HCC827 for activating mutations; NCI-H1975 for L858R/T790M mutation; A549 for wild-type EGFR) [4].

- Compound Preparation:

- Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO [5] [1].

- Dilute the stock directly into the cell culture medium to achieve the desired final treatment concentrations (typical range 3 nM - 8 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1-0.5%) across all treatments, including the vehicle control [5].

- Procedure:

- Seed cells in multi-well plates and allow to adhere overnight.

- Treat cells with a concentration gradient of this compound for a predetermined period (e.g., 72 hours).

- Assess cell viability using standard assays (e.g., MTT, CellTiter-Glo).

- Calculate GI₅₀ values (concentration for 50% growth inhibition) from the dose-response curves [4].

Immunoblotting Analysis of EGFR Signaling

This protocol assesses the compound's effect on its direct target and downstream pathways.

- Cell Lines: NSCLC cells (e.g., NCI-H1975) or HEK293 cells transfected with mutant EGFR constructs [1] [4].

- Compound Treatment:

- Procedure:

- After treatment, lyse cells to extract total protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with antibodies against:

- Phosphorylated EGFR (p-EGFR)

- Total EGFR

- Downstream signaling proteins (e.g., p-AKT, p-ERK)

- Loading control (e.g., β-Actin) [4].

- This compound should show potent inhibition of phosphorylated mutant EGFR at low nanomolar concentrations with minimal effect on the wild-type receptor [4] [6].

Understanding Resistance: The NF-κB Pathway

A key discovery in this compound research is that cancer cells can bypass the drug's inhibition by activating alternative survival pathways. When the mutant EGFR signal is effectively and persistently blocked by this compound, some cells develop acquired resistance by activating the NF-κB pathway, which then substitutes for the oncogenic EGFR signaling to promote survival and proliferation [4] [6].

The following diagram illustrates this resistance mechanism and a potential combination therapy strategy.

Formulation Strategies for In Vivo Studies

For animal studies, this compound must be formulated to ensure bioavailability while managing its poor solubility [2].

| Formulation Type | Composition | Example Preparation |

|---|---|---|

| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] | 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline [2] |

| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] | 100 μL DMSO + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline [2] |

| Oral | Suspend in 0.5% CMC-Na (carboxymethylcellulose sodium) [2] | Add powder to 0.5% CMC-Na solution and mix to homogeneous suspension [2] |

Animal Dosing Example:

- Model: Nude mice with H1975 (EGFR L858R/T790M) xenografts [1] [2] [4].

- Dosage: 25 mg/kg [1] [2] [4].

- Administration: Intraperitoneal (i.p.) injection [1] [2] [4].

Critical Considerations for Research Use

- DMSO Stock Solution Stability: Use fresh, anhydrous DMSO to prepare stock solutions, as moisture absorption can reduce solubility and compound stability over time. Aliquot and store stocks at -20°C or below [1] [2].

- Solubility in Bioassays: When diluting the DMSO stock into aqueous assay buffers, the compound may precipitate. This can lead to underestimated biological activity and variable data. Include controls to monitor for precipitation [5].

- Resistance Studies: When modeling acquired resistance, treat sensitive mutant EGFR cells with increasing doses of this compound over several months. Resistant cells that emerge may show dependence on the NF-κB pathway rather than secondary EGFR mutations [4] [6].

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. - CNX | EGFR inhibitor | CAS 1375465-09-0 | Buy 2006 from... CNX 2006 [invivochem.com]

- 3. - CNX | EGFR | TargetMol 2006 [targetmol.com]

- 4. NF-κB drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]

- 5. Biological assay challenges from compound solubility [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer Cells NF-κB Pathway to Subvert 3rd Gen EGFR ... [bellbrooklabs.com]

CNX-2006 and Tumorsphere Reduction Assay: Application Notes

The tumorsphere formation assay is a key in vitro method for quantifying cancer stem cells (CSCs), a subpopulation with self-renewal capacity linked to tumor initiation, metastasis, and treatment resistance [1] [2]. The tumorsphere formation efficiency (TFE) measures the percentage of cells that can form spheres from a single cell, correlating with cancer aggressiveness [2].

CNX-2006 is a covalent, irreversible, mutant-selective EGFR inhibitor, active against EGFR-T790M and other rare mutations [3] [4]. In the context of CSCs, evidence shows this compound can greatly decrease the volume of tumor spheres derived from H1975 cells (which harbor the EGFR L858R/T790M mutation) [4]. This suggests that this compound can target the self-renewing, therapy-resistant CSC population within tumors.

Expected Quantitative Data from this compound Treatment

The table below summarizes expected experimental outcomes for this compound based on research data.

| Cell Line / Model | EGFR Mutation Status | Assay Type | Key Findings for this compound | Reported IC₅₀ / Efficacy |

|---|---|---|---|---|

| H1975 | L858R/T790M | In vitro growth inhibition [3] | Effective growth suppression | IC₅₀: ~46 nM (after 2h treatment) [3] |

| H1975 | L858R/T790M | Tumorsphere Reduction [4] | Greatly decreased tumorsphere volume | Qualitative observation reported [4] |

| PC9GR4 | Exon 19 del / T790M | In vitro growth inhibition [3] | Effective growth suppression | IC₅₀: ~61 nM (after 2h treatment) [3] |

| Wild-type EGFR | Wild-type | In vitro kinase assay [3] | Minimal effect on wild-type receptor | IC₅₀ >10-fold higher than for mutant EGFR [3] |

Detailed Experimental Protocol for Tumorsphere Formation Assay

This protocol adapts a general tumorsphere formation assay for use with this compound [2]. This compound is typically dissolved in DMSO and used at a stock concentration of 100 mg/mL (~183.3 mM) [4].

Workflow Overview

Step-by-Step Procedure

Cell Preparation and Seeding

- Harvest and trypsinize your chosen NSCLC cell line (e.g., H1975). Ensure a single-cell suspension is critical; pass cells through a 40 μm cell strainer if necessary [2].

- Determine cell count and viability using Trypan Blue exclusion.

- Dilute cells in appropriate serum-free tumorsphere medium (e.g., PromoCell 3D Tumorsphere Media XF) to a density of 10 viable cells/mL [2].

- Distribute 100 μL of this cell suspension into each well of a 96-well U-bottom ultra-low attachment plate. This results in 1 cell/well on average [2].

- Prepare at least 3-5 entire plates for robust statistical analysis [2].

Drug Treatment

- On the day of plating (Day 0), add this compound to the wells from prepared stock solutions. Include vehicle control wells (e.g., DMSO at the same dilution).

- A suggested starting concentration range is 10 nM to 1 μM, based on its IC₅₀ values in 2D culture [3]. Include multiple concentrations to establish a dose-response curve.

Incubation and Feeding

- Incubate plates at 37°C with 5% CO₂.

- On day 4-6, carefully add 100 μL of fresh tumorsphere medium to each well. Do not remove the existing medium, simply add to it to avoid disturbing the forming spheres [2].

Evaluation and Analysis (Day 7-12)

- After 7-12 days, examine each well under a microscope.

- Count the number of wells containing tumorspheres. A sphere should be counted as positive only if its diameter exceeds a predetermined cutoff (e.g., >150 μm for MCF-7 cells; establish a cutoff for your cell line) [2].

- Calculate the Tumorsphere Formation Efficiency (TFE):

TFE (%) = (Number of wells with tumorspheres / Total number of wells seeded) * 100 - Compare the TFE and the average size of tumorspheres between this compound-treated and vehicle control groups.

Signaling Pathway of this compound Action

This compound selectively inhibits mutant EGFR signaling, disrupting downstream pathways crucial for cancer stem cell survival and self-renewal. The diagram below illustrates this mechanism and the subsequent development of resistance via NF-κB activation [3].

Notes for Researchers

- Key Interpretation: A significant reduction in TFE and tumorsphere size upon this compound treatment indicates successful targeting of the CSC-like population [4] [2].

- Resistance Considerations: Be aware that prolonged and selective EGFR inhibition can lead to acquired resistance. Research shows that in some models, NF-κB pathway activation can drive resistance to this compound, replacing oncogenic EGFR signaling. Combining this compound with NF-κB pathway inhibitors is a potential strategy to overcome or prevent resistance [3].

- Assay Validation: Always include a known cytotoxic drug as a positive control for sphere reduction and validate the assay with cell lines of varying EGFR mutation status.

References

- 1. Signaling pathways in the regulation of cancer stem cells and ... [pmc.ncbi.nlm.nih.gov]

- 2. Spheroid Formation Tumor Assay [sigmaaldrich.com]

- 3. NF-κB drives acquired resistance to a novel mutant- ... [oncotarget.com]

- 4. - CNX | EGFR inhibitor | CAS 1375465-09-0 | Buy 2006 from... CNX 2006 [invivochem.com]

Introduction to CNX-2006 and the PC-9 Cell Line

CNX-2006 is a novel, covalent (irreversible), and mutant-selective EGFR inhibitor. It is a structural analog of the third-generation inhibitor CO-1686 (rociletinib) and is characterized by its high potency against EGFR mutants, including the resistance mutation T790M, while sparing the wild-type (WT) EGFR to a significant extent [1] [2].

The PC-9 cell line is a standard model in lung cancer research. It is derived from a human lung adenocarcinoma and harbors an activating EGFR exon 19 deletion (E746_A750del) [3]. This makes it highly sensitive to first-generation EGFR TKIs but also a prime model for studying acquired resistance.

Key Experimental Data and Findings

The table below summarizes quantitative data and key findings from studies involving this compound and PC-9 cells.

| Parameter | Findings | Citation |

|---|---|---|

| Primary Target & Potency | Inhibits EGFR T790M and EGFR L858R/T790M with an IC50 of less than 20 nM [1] [2]. | [1] [2] |

| Selectivity | 1000-fold more potent against EGFR-T790M cells than wild-type EGFR cells [1]. | [1] |

| Effect on PC-9 Cells (in vitro) | Suppresses growth of PC-9 cells. In resistance models, continuous exposure does not promote T790M-mediated resistance [1]. | [1] |

| Use in Resistant Models | Used to treat CRISPR/Cas9-generated MED12-knockout (MED12KO) PC-9 cells, a model for EGFR TKI resistance [4]. | [4] |

| Resistance Mechanisms | This compound resistant cells show increased expression of epithelial-mesenchymal transition (EMT) markers and MMP9 [2]. | [2] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Growth Inhibition Assay (IC50 Determination)

This protocol is used to determine the potency of this compound in suppressing cell growth [1].

- Cell Culture: Maintain PC-9 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) under standard conditions (37°C, 5% CO₂) [3].

- Drug Treatment: Seed cells in multi-well plates. The following day, treat the cells with a concentration gradient of this compound.

- Incubation: Expose the cells to the drug for a predetermined period (e.g., 72 hours).

- Viability Assessment: Measure cell viability using a standard assay like MTT or CellTiter-Glo.

- Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Immunoblotting Analysis of EGFR Signaling

This protocol is used to confirm target engagement and inhibition of downstream signaling pathways [1].

- Cell Treatment: Treat PC-9 cells (or other relevant cell lines) with this compound. A common duration is 6 hours [1].

- Cell Lysis: After treatment, lyse the cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

- Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

- Immunoblotting: Probe the membrane with specific primary antibodies against:

- Phospho-EGFR (to confirm inhibition of EGFR autophosphorylation).

- Total EGFR (as a loading control).

- Downstream markers like phospho-AKT and phospho-ERK (to assess pathway inhibition).

- Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence.

Protocol 3: In Vitro Resistance Modeling

This protocol describes how resistance to this compound is studied in PC-9 cells [1].

- Chronic Drug Exposure: Culture drug-sensitive PC-9 cells in the presence of gradually increasing concentrations of this compound over an extended period.

- Comparison: This process is performed in parallel with other EGFR TKIs (e.g., erlotinib) for comparison.

- Outcome Analysis: The emergence of resistance is monitored. Studies indicate that, unlike erlotinib, chronic this compound treatment does not select for or promote T790M-mediated resistance [1].

- Characterization: Resistant clones that do emerge can be characterized for alternative resistance mechanisms, such as the upregulation of EMT markers [2].

This compound in the Context of EGFR Resistance

The following diagram illustrates the mechanism of this compound and common resistance pathways, integrating findings from general research on third-generation EGFR inhibitors [5] [6].

Conclusion and Research Applications

This compound serves as a critical tool compound in preclinical oncology research, particularly for:

- Studying T790M-specific resistance in models like the H1975 cell line.

- Investigating non-T790M resistance pathways in classic EGFR-mutant models like PC-9, where it helps reveal mechanisms like EMT.

- Evaluating combination therapies to overcome or delay the emergence of resistance.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

- 1. - CNX | EGFR inhibitor | CAS 1375465-09-0 | Buy 2006 from... CNX 2006 [invivochem.com]

- 2. - CNX | EGFR | TargetMol 2006 [targetmol.com]

- 3. - PC 9 Cells [cytion.com]

- 4. The construction of drug-resistant cancer cell lines by ... [sciencedirect.com]

- 5. Mechanisms of resistance to irreversible epidermal growth ... [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to irreversible epidermal growth ... [oncotarget.com]

Application Note: HCC827 NSCLC Cell Line for Evaluating EGFR-TKI Sensitivity and Resistance Mechanisms

Model Background and Genetic Characteristics

The HCC827 cell line is derived from a 39-year-old female White patient with lung adenocarcinoma and exhibits epithelial-like morphology [1]. This model possesses high clinical relevance for NSCLC research due to its specific molecular characteristics:

- EGFR exon 19 deletion: An activating mutation that occurs in approximately 48% of all EGFR-mutated NSCLC cases [2]

- High PD-L1 expression: Makes it suitable for immunotherapeutic studies [2]

- Sensitivity to EGFR TKIs: Validated responsiveness to EGFR tyrosine kinase inhibitors [2]

The cells grow adherently in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and require 5% CO₂ at 37°C for optimal growth [1] [3]. Population doubling time typically ranges between 24-48 hours [1].

Key Applications in EGFR-TKI Research

CNX-2006 Efficacy Profiling

This compound, a structural analog of the third-generation EGFR-TKI CO-1686 (rociletinib), demonstrates potent activity against EGFR-mutant NSCLC while sparing wild-type receptors [4]. Key characteristics include:

- Mutant selectivity: this compound inhibits EGFR with exon 19 deletion at nanomolar concentrations (IC₅₀ ~55-104 nM) while affecting wild-type EGFR only at concentrations over 10-fold higher [4]

- Activity against T790M mutation: Effective against the resistance-conferring T790M mutation with IC₅₀ values of approximately 46 nM in NCI-H1975 and 61 nM in PC9GR4 cells [4]

- Proliferation inhibition: GI₅₀ values range from 3 to 8000 nM across a panel of 23 NSCLC cell lines [4]

Table 1: this compound Selectivity Profile in NSCLC Models

| Cell Line | EGFR Status | This compound GI₅₀ (μM) | Gefitinib GI₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|---|

| HCC827 | Exon 19 del | 0.055-0.104* | 0.008-0.025* | ~2-4x |

| NCI-H1975 | L858R/T790M | 0.046* | >10* | >200x |

| PC9GR4 | Exon 19 del/T790M | 0.061* | >10* | >160x |

| A549 | WT | 2.7±0.1 | 8.0±0.2 | ~3x |

| Calu-1 | WT | 8.0±0.3 | 19.0±0.8 | ~2.4x |

*IC₅₀ values for phosphorylation inhibition; GI₅₀ values for proliferation inhibition [4]

Resistance Mechanism Investigation

The HCC827 model has been instrumental in identifying and validating multiple resistance mechanisms to EGFR-TKIs:

- MET amplification: Arising as a bypass signaling pathway or through "oncogene swap" where cells completely shift dependency from EGFR to MET [5]

- NF-κB activation: Drives adaptive resistance when persistent EGFR inhibition is achieved in T790M-positive cells [4]

- T790M secondary mutation: The most common resistance mechanism to first-generation EGFR-TKIs [5]

The oncogene swap phenomenon represents a particularly notable finding, where resistant clones demonstrate complete loss of amplified EGFR mutant alleles (including T790M) while acquiring MET amplification, fundamentally altering oncogenic dependency [5].

Experimental Protocols

Cell Culture and Maintenance

Growth Conditions:

- Medium: RPMI 1640 supplemented with 10% FBS (do not heat-inactivate) and 1% penicillin/streptomycin [1]

- Surface coating: PriCoat T25 Flasks (G299) or Applied Cell Extracellular Matrix (G422) recommended for optimal growth [1]

- Subculturing: Use 0.25% Trypsin-EDTA when vessels reach 80% confluency; split ratio of 1:2 to 1:3 [1] [3]

- Seeding density: 25,000-40,000 cells/cm² [1]

Cryopreservation:

- Use complete growth medium with 10% DMSO or specialized cryopreservation medium [1] [3]

- Store in vapor phase of liquid nitrogen or below -130°C; avoid -70°C storage [1]

Establishing Drug-Resistant Sublines

Protocol for this compound Resistance Development:

- Start with HCC827EPR cells (erlotinib-resistant variant harboring T790M and exon 19 deletion) [5]

- Expose cells to stepwise increasing concentrations of this compound (50 nM to 1 μM) over 4 months [5]

- Culture cells in drug-containing medium, refreshing every 2-3 days

- Monitor for morphological changes and reduced growth inhibition

- Subclone resistant populations by limiting dilution in 96-well plates [5]

- Validate resistance mechanisms through genetic and protein analyses

Growth Inhibition Assay

Materials:

Procedure:

- Seed HCC827 cells at 3×10³ cells/well in 96-well plates [5]

- Incubate for 24 hours to allow attachment

- Add this compound across desired concentration range (typically 1 nM to 10 μM)

- Incubate for 72 hours with test compounds

- Add 10 μL CCK-8 reagent to each well

- Incubate at 37°C for 2-4 hours

- Measure absorbance at 450 nm using a plate reader [5]

- Calculate percent growth relative to DMSO-treated controls

Molecular Characterization of Resistant Clones

Gene Copy Number Analysis:

- Extract genomic DNA using DNeasy Blood & Tissue kit (Qiagen) [5]

- Perform real-time PCR for EGFR and MET using Power SYBR Green PCR Master Mix [5]

- Normalize to LINE1 repetitive elements [5]

- Compare to genomic DNA from healthy donor as control

Phospho-RTK Array Analysis:

- Lyse cells using NP-40 lysis buffer [5]

- Incubate 450 μg of cell lysate with Phospho-RTK array membranes overnight at 4°C [5]

- Wash membranes and incubate with HRP-conjugated phospho-tyrosine detection antibody

- Detect using ECL solution and imaging system [5]

Signaling Pathways in Resistance Mechanisms

The diagrams below illustrate key signaling pathways involved in this compound response and resistance.

This compound Signaling and Resistance Pathways

Experimental Workflow for Resistance Studies

Resistance Mechanism Investigation Workflow

Combination Therapy Strategies

Based on resistance mechanisms identified in HCC827 models, several combination approaches show promise:

Table 2: Potential Combination Therapies for Overcoming this compound Resistance

| Resistance Mechanism | Combination Partner | Target | Experimental Evidence |

|---|---|---|---|

| MET amplification [5] | MET inhibitors (PHA-665752, crizotinib) [5] | c-MET | Restored sensitivity in HCC827CNXR models [5] |

| NF-κB activation [4] | NF-κB pathway inhibitors | NF-κB | Reduced viability of resistant cells [4] |

| Bypass signaling [6] | Abemaciclib | CDK4/6 | Prevents/delays osimertinib resistance [6] |

| Apoptosis resistance [6] | Bcl-2 inhibitors | Bcl-2 | Targets anti-apoptotic proteins in resistant clones [6] |

| Hsp90 dependency [6] | Ganetespib | Hsp90 | Anti-proliferative effects in resistant cells [6] |

Future Directions and Clinical Translation

The HCC827 model continues to provide insights into novel resistance mechanisms and therapeutic strategies:

- Exosomal transfer: Recent evidence indicates hypoxia-induced exosomal LUCAT1 can promote TKI resistance by stabilizing c-MET and activating downstream pathways [7]

- Immunotherapy combinations: The high PD-L1 expression in HCC827 enables evaluation of anti-PD-1/PD-L1 checkpoint inhibitors in combination with EGFR-TKIs [2]

- MiXeno platform: Transient humanized immune models allow improved evaluation of immunotherapeutic approaches [2]

Conclusion

The HCC827 NSCLC cell line represents a validated and clinically relevant model for investigating EGFR-TKI sensitivity and resistance mechanisms. Its utility in characterizing this compound and other mutant-selective EGFR inhibitors has significantly advanced our understanding of resistance pathways, particularly MET amplification and NF-κB activation. The experimental protocols outlined provide robust methodologies for extending these findings toward developing more effective therapeutic strategies for EGFR-mutant NSCLC.

References

- 1. HCC827 cells | Applied Biological Materials Inc. [abmgood.com]

- 2. HCC827 NSCLC Cell Line Derived Xenograft Model [crownbio.com]

- 3. HCC827 Cells [cytion.com]

- 4. NF-κB drives acquired resistance to a novel mutant- ... [pmc.ncbi.nlm.nih.gov]

- 5. Oncogene swap as a novel mechanism of acquired ... [pmc.ncbi.nlm.nih.gov]

- 6. HCC827 Cell Line - an overview [sciencedirect.com]

- 7. Hypoxia-induced exosomal LUCAT1 promotes osimertinib ... [pmc.ncbi.nlm.nih.gov]

CNX-2006: Application Notes and Protocols

CNX-2006 is a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) structurally related to the third-generation inhibitor CO-1686 (rociletinib) [1]. It was designed to be a mutant-selective inhibitor, potently targeting EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the resistance T790M mutation, while sparing the wild-type (WT) receptor to minimize side effects [1]. Its primary research application is in overcoming T790M-mediated resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) models.

Quantitative Data Summary

The table below summarizes the key quantitative findings on this compound's activity from preclinical studies.

Table 1: Summary of this compound In Vitro Efficacy

| Assay Type | Cell Line / System | EGFR Status | Key Metric (IC₅₀) | Findings & Context |

|---|---|---|---|---|

| EGFR Phosphorylation | PC9 | Ex19del | ~55 nM | Inhibited phosphorylation of activating mutant EGFR [1]. |

| HCC827 | Ex19del | ~104 nM | Inhibited phosphorylation of activating mutant EGFR [1]. | |

| NCI-H1975 | L858R/T790M | ~46 nM | Effectively inhibited dual mutant EGFR [1]. | |

| PC9GR4 | Ex19del/T790M | ~61 nM | Effectively inhibited dual mutant EGFR [1]. | |

| 293H Cells | EGFR-WT | >10-fold higher vs. mutant | Demonstrated high selectivity for mutant over WT EGFR [1]. | |

| Cell Proliferation (GI₅₀) | Panel of 23 NSCLC lines | Various | 3 nM - 8 µM | Showed a wide range of potency, with highest efficacy in EGFR-mutant lines [1]. |

| Kinase Selectivity | 62 recombinant kinases | N/A | >50% inhibition of 11 kinases at 1 µM | Highest inhibition (~96%) against EGFR-L858R/T790M; showed activity against other EGFR-related kinases [1]. |

Detailed Experimental Protocols

Protocol 1: In Vitro EGFR Phosphorylation Inhibition Assay

This protocol outlines the method used to demonstrate this compound's direct target engagement and inhibition of EGFR phosphorylation [1].

- 1. Cell Culture: Maintain NSCLC cell lines (e.g., PC9, HCC827, NCI-H1975) in their appropriate media (e.g., RPMI-1640) supplemented with 10% FBS under standard conditions (37°C, 5% CO₂).

- 2. Compound Treatment:

- Prepare a serial dilution of this compound in DMSO. Erlotinib can be used as a control first-generation TKI.

- Seed cells and allow them to adhere overnight.

- Treat cells with a range of this compound concentrations (e.g., from low nanomolar to micromolar) for a defined period, typically 2 hours.

- 3. Cell Lysis and Protein Extraction:

- After treatment, wash cells with cold phosphate-buffered saline (PBS).

- Lyse cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge lysates to clear debris and quantify protein concentration.

- 4. Western Blot Analysis:

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% BSA or non-fat milk.

- Probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

- Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.

- Data Analysis: Quantify band intensity. The IC₅₀ for phosphorylation inhibition is the compound concentration that reduces phospho-EGFR signal by 50% compared to the DMSO control.

Protocol 2: Cell Proliferation/Growth Inhibition Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effects of this compound [1] [2] [3].

- 1. Cell Seeding: Seed cells in 96-well plates at a density that ensures exponential growth throughout the assay.

- 2. Compound Treatment and Incubation:

- After 24 hours, treat cells with a serial dilution of this compound. Include DMSO-only wells as a viability control.

- Incubate the plates for a predetermined period, typically 72 hours.

- 3. MTT Viability Measurement:

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Carefully remove the media and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at a wavelength of 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. The GI₅₀ (50% growth inhibitory concentration) is the compound concentration that results in a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a generalized workflow for the key experiments described above.

Diagram 1: EGFR Signaling Pathway and this compound Inhibition

This compound selectively inhibits mutant EGFR signaling, impacting downstream pathways and cell proliferation.

Diagram 2: Experimental Workflow for Efficacy Assessment

Generalized workflow for evaluating this compound efficacy through target engagement and phenotypic assays.

Research Implications and Notes

- Overcoming Resistance: The primary value of this compound in research is its demonstrated ability to overcome T790M-mediated resistance, restoring sensitivity in cell lines that are resistant to first-generation TKIs like erlotinib [1].

- Selectivity Profile: The minimal effect on WT-EGFR at concentrations effective against mutant EGFR suggests a potential for a better therapeutic window, a key improvement over earlier-generation inhibitors [4] [1].

- Investigational Status: It is important to note that this compound itself is a research compound. Its structural analog, CO-1686 (rociletinib), was advanced to clinical trials but is no longer in development, while other third-generation TKIs like osimertinib (AZD9291) have been successfully approved and are now standard of care [4] [1] [2]. The protocols described here remain relevant for profiling novel EGFR inhibitors.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any specific methodology, please feel free to ask.

References

- 1. NF-κB drives acquired resistance to a novel mutant- ... [oncotarget.com]

- 2. Construction of a novel cell-based assay for the evaluation ... [pmc.ncbi.nlm.nih.gov]

- 3. MEK inhibitors against MET-amplified non-small cell lung ... [spandidos-publications.com]

- 4. Acquired resistance to third-generation EGFR-TKIs and ... [pmc.ncbi.nlm.nih.gov]

Application Notes: CNX-2006 Storage, Stability, and Reconstitution

Compound Overview CNX-2006 is a covalent, irreversible, and mutant-selective EGFR inhibitor with potential antitumor activity. It is particularly potent against EGFR T790M and L858R/T790M mutations, with an IC₅₀ of less than 20 nM [1]. Its structural similarity to CO-1686 makes it a valuable tool compound for oncology research [1] [2].

Storage and Stability Conditions Adherence to the following storage conditions is critical for maintaining the chemical integrity and biological activity of this compound.

Table 1: Long-Term Storage Specifications for this compound Powder

| Form | Temperature | Duration | Notes |

|---|---|---|---|

| Powder | -20°C | 3 years | Primary recommended condition [1] |

| Powder | 4°C | 2 years | Short-term alternative [1] |

Table 2: Prepared Stock Solution Storage

| Solvent | Concentration | Temperature | Duration |

|---|---|---|---|

| DMSO | ~100 mg/mL (~183.3 mM) | -80°C | 6 months [1] |

| DMSO | ~100 mg/mL (~183.3 mM) | -20°C | 1 month [1] |

Solubility and Reconstitution this compound has specific solubility properties. Use the following data and formulations to prepare working solutions.

Table 3: Solubility of this compound in Common Solvents

| Solvent | Approximate Solubility |

|---|---|

| DMSO | ~100 mg/mL (~183.3 mM) [1] |

| Ethanol | ~29 mg/mL (~53.1 mM) [1] |

| Water | <1 mg/mL [1] |

For in vivo studies, the following formulations are recommended to overcome low water solubility [1]:

- Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

- Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

- Injection Formulation 3: DMSO : Corn oil = 10 : 90

- Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH₂O

Key Experimental Protocols The following sections detail methodologies cited in research using this compound.

1. Cell-Based Growth Inhibition Assay This protocol is used to determine the inhibitory concentration (GI₅₀) of this compound on cancer cell lines [1] [2].

- Cell Lines: Utilize human EGFR mutant lung adenocarcinoma cell lines (e.g., H1975 for L858R/T790M, PC9 for exon 19 deletion) [1] [2].

- Procedure:

- Seed cells in 96-well plates at a density optimized for the cell line's growth kinetics.

- Allow cells to equilibrate overnight.

- Treat cells with a dose range of this compound for 72 hours.

- Assess cell viability using a CellTiter-Glo luminescent assay according to the manufacturer's instructions.

- Normalize luminescence values to vehicle-treated control wells.

- Fit dose-response curves to a nonlinear regression model to calculate GI₅₀ values [2].

2. Immunoblotting Analysis of EGFR Inhibition This protocol confirms the direct target engagement and biochemical efficacy of this compound [1].

- Procedure:

- Treat cells expressing endogenous or transfected mutant EGFRs with this compound.

- After 6 hours of inhibitor treatment, lyse the cells and extract the proteins.

- Subject the lysates to SDS-PAGE gel electrophoresis and transfer to a membrane.

- Perform immunoblotting analysis using antibodies against phosphorylated EGFR and total EGFR.

- This compound is expected to show potent inhibition of EGFR phosphorylation at low nanomolar concentrations in mutant cell lines (e.g., IC₅₀ of ~46 nM in H1975 cells) [1].

The experimental workflow for establishing the efficacy of this compound from cell culture to data analysis can be visualized as follows:

Critical Handling Considerations

- For Research Use Only: this compound is strictly for research purposes and not for human diagnosis or therapeutic use [1].

- Stability of Prepared Solutions: Always prepare stock solutions in a controlled environment and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.

- Quality Control: The purity of this compound used in the referenced protocols is ≥98% [1]. It is good practice to verify the purity and identity of the compound upon receipt.

References

CNX-2006 stock concentration optimization

CNX-2006 Experimental Data & Protocols